![molecular formula C16H22O5 B5187751 diethyl (3-phenoxypropyl)malonate CAS No. 6345-89-7](/img/structure/B5187751.png)
diethyl (3-phenoxypropyl)malonate
Overview
Description
Diethyl (3-phenoxypropyl)malonate, also known as phenoxypropyl malonic acid diethyl ester, is a chemical compound that is commonly used in scientific research. It is a malonic acid derivative that has a phenoxypropyl group attached to one of its carboxyl groups. This compound is widely used in organic synthesis and medicinal chemistry due to its unique properties.
Mechanism of Action
The mechanism of action of diethyl (3-diethyl (3-phenoxypropyl)malonatel)malonate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of two ester groups.
Biochemical and Physiological Effects:
Diethyl (3-diethyl (3-phenoxypropyl)malonatel)malonate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antitumor activity in various cancer cell lines. It has also been reported to exhibit antiviral activity against herpes simplex virus type 1.
Advantages and Limitations for Lab Experiments
One of the major advantages of using diethyl (3-diethyl (3-phenoxypropyl)malonatel)malonate in lab experiments is its ease of synthesis. It is also a versatile building block that can be used in the synthesis of various bioactive molecules. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research involving diethyl (3-diethyl (3-phenoxypropyl)malonatel)malonate. One potential direction is to explore its antitumor activity in vivo using animal models. Another potential direction is to investigate its antiviral activity against other viruses. Additionally, further research is needed to understand its mechanism of action and its potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of diethyl (3-diethyl (3-phenoxypropyl)malonatel)malonate can be achieved through a multi-step process. The first step involves the reaction of 3-diethyl (3-phenoxypropyl)malonatel bromide with diethyl malonate in the presence of a base such as potassium carbonate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Diethyl (3-diethyl (3-phenoxypropyl)malonatel)malonate has been extensively used in scientific research for various applications. It is commonly used as a building block in the synthesis of various bioactive molecules such as antitumor agents, antiviral agents, and anti-inflammatory agents. It is also used as a precursor in the synthesis of various heterocyclic compounds.
properties
IUPAC Name |
diethyl 2-(3-phenoxypropyl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-3-19-15(17)14(16(18)20-4-2)11-8-12-21-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGGSCWBFBWZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=CC=C1)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286082 | |
Record name | Diethyl (3-phenoxypropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (3-phenoxypropyl)malonate | |
CAS RN |
6345-89-7 | |
Record name | NSC43726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (3-phenoxypropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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